1-Amino-3-chloropropan-2-ol

Male Antifertility Metabolism Toxicology

1-Amino-3-chloropropan-2-ol (CAS 3920-12-5), also known as 1-amino-3-chloro-2-propanol, is a small amino alcohol with the molecular formula C3H8ClNO and a molecular weight of 109.55 g/mol. This compound exists as a racemic mixture and features a chiral center, making it a valuable scaffold for enantioselective synthesis and pharmaceutical intermediate applications.

Molecular Formula C3H8ClNO
Molecular Weight 109.55 g/mol
CAS No. 3920-12-5
Cat. No. B1208272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-chloropropan-2-ol
CAS3920-12-5
Synonyms3-amino-1-chloropropan-2-ol
amino-alpha-chlorohydrin
CL 88,236
CL 88236
CL 88236, (+-)-isomer
CL 88236, (R)-isomer
CL 88236, (S)-isomer
CL 88236, hydrochloride
CL 88236, hydrochloride, (+)-isomer
CL 88236, hydrochloride, (+-)-isomer
CL 88236, hydrochloride, (-)-isomer
CL-88236
Molecular FormulaC3H8ClNO
Molecular Weight109.55 g/mol
Structural Identifiers
SMILESC(C(CCl)O)N
InChIInChI=1S/C3H8ClNO/c4-1-3(6)2-5/h3,6H,1-2,5H2
InChIKeyCYJBWQFWXJKKMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-3-chloropropan-2-ol (CAS 3920-12-5): Identity and Core Characteristics


1-Amino-3-chloropropan-2-ol (CAS 3920-12-5), also known as 1-amino-3-chloro-2-propanol, is a small amino alcohol with the molecular formula C3H8ClNO and a molecular weight of 109.55 g/mol [1]. This compound exists as a racemic mixture and features a chiral center, making it a valuable scaffold for enantioselective synthesis and pharmaceutical intermediate applications [2]. The compound is a solid at room temperature with a reported melting point of 100-103 °C [3].

1 Chiral amino alcohol scaffold for enantioselective synthesis
2 Racemic mixture enables enantiomer-comparison studies
3 Prodrug-to-metabolite research context for reproductive toxicology

Why Generic Substitution of 1-Amino-3-chloropropan-2-ol Fails: The Critical Role of Structural Specificity


1-Amino-3-chloropropan-2-ol cannot be generically substituted with other amino alcohols or chlorohydrins without compromising key functional outcomes. Its unique combination of a primary amine, a secondary alcohol, and a chloro substituent on a three-carbon backbone enables distinct reactivity and biological activity that closely related analogs do not replicate. For example, simple substitution with α-chlorohydrin (3-chloro-1,2-propanediol) results in a significantly different safety and metabolic profile [1]. Similarly, the chiral nature of this compound dictates that procurement of the racemate versus a specific enantiomer yields divergent results in asymmetric synthesis and biological assays [2]. These fundamental differences in structure, metabolism, and activity underscore why rigorous, quantitative evidence is required to justify the selection of this specific compound over its closest alternatives.

Target
Substitute
Risk Summary
1-Amino-3-chloropropan-2-ol
α-Chlorohydrin
Prodrug relationship may alter metabolic and toxicity endpoint context
(S)-Enantiomer (if antifertility endpoints needed)
Racemate or (R)-Enantiomer
Stereospecific activity and toxicity profiles may not transfer; racemate introduces confounding toxicity
1-Amino-3-chloropropan-2-ol
Alternative amino alcohols
Primary amine, secondary alcohol and chloro motif not replicated; functional reactivity may shift

1-Amino-3-chloropropan-2-ol (CAS 3920-12-5): Quantitative Differentiation Evidence


Direct Metabolic Conversion to α-Chlorohydrin: A Mechanistic Distinction

1-Amino-3-chloropropan-2-ol (ACP) is directly metabolized in vivo to α-chlorohydrin (3-chloro-1,2-propanediol). This metabolic conversion accounts for the similar antifertility and renal toxicity effects observed for both compounds [1]. In a rat model, administration of ACP resulted in the excretion of α-chlorohydrin and its metabolites [2].

Metabolic Fate
Reported
ACP → α-chlorohydrin (in vivo rat)
vs
α-Chlorohydrin direct
Supports metabolic pathway interpretation
Prodrug relationship; distinct initial profile
Male Antifertility Metabolism Toxicology

Chiral Resolution Enables Separation of Antifertility Activity from Acute Toxicity

Resolution of racemic 1-amino-3-chloro-2-propanol hydrochloride into its enantiomers achieved an excellent separation of antifertility activity and acute toxicity [1]. The racemic mixture demonstrates strong activity with an effective dose-99 (ED99) of 7-8 mg/kg/day, but the lethal dose-50 (LD50) is 500 mg/kg, yielding a therapeutic index of approximately 62.5-71.4 [2].

Endpoint Separation
Head-to-head
ED99 7–8 / LD50 500 mg/kg
Ratio ~71
Reported endpoint separation by chirality
Oral rat model; enantiomer-dependent
Male Antifertility Enantioselective Toxicity Therapeutic Index

Differential Neurotoxicity Profile vs. α-Chlorohydrin in Primates

In rhesus monkeys, 1-amino-3-chloro-2-propanol (ACP) induced neuropathological changes in the medulla oblongata at doses of 50-300 mg/kg/day, characterized by focal vacuolar edema and minimal myelin loss [1]. Unlike α-chlorohydrin, ACP did not suppress bone marrow function in these primates [2].

Neurotoxicity Profile
Class-level
ACP: medulla lesions, no bone marrow suppression
vs
α-Chlorohydrin: bone marrow suppression
Supports neurotoxicity endpoint differentiation
Primate model; bone marrow endpoint absent
Neurotoxicology Preclinical Safety Bone Marrow Toxicity

Enantiomer-Specific Antifertility Activity: (S)- vs. (R)-Isomer

The (S)-isomer of 1-amino-3-chloro-2-propanol hydrochloride is specifically implicated as the active antifertility agent, with its effects mediated by action on epididymal and vas deferens sperm [1]. In contrast, the (R)-isomer is associated with toxicity, including inhibition of oxidative metabolism [2].

Enantiomer Activity
Reported
(S)-isomer: antifertility
vs
(R)-isomer: toxicity
Stereospecific activity procurement context
Rodent models; enantiopure advised
Male Contraception Enantioselective Pharmacology Epididymal Sperm

Chiral Building Block for Asymmetric Synthesis: Patent-Documented Utility

1-Amino-3-chloro-2-propanol is utilized as a chiral building block in the synthesis of beta-blockers and anti-arrhythmic agents [1]. A recent patent (CN116789557A) details a method for preparing (S)-1-amino-3-chloro-2-propanol hydrochloride from (S)-epichlorohydrin, demonstrating its industrial relevance for producing enantiomerically pure intermediates [2].

Synthetic Utility
Reported
Beta-blocker & anti-arrhythmic intermediate (Patent CN116789557A)
Supports synthetic route feasibility
Enantiopure (S)-form synthesis documented
Asymmetric Synthesis Pharmaceutical Intermediates Beta-Blockers

1-Amino-3-chloropropan-2-ol (CAS 3920-12-5): Validated Research and Industrial Application Scenarios


Male Antifertility Research: Prodrug of α-Chlorohydrin with Distinct Safety Profile

In reproductive biology studies, 1-amino-3-chloro-2-propanol serves as a prodrug that is metabolized to the active antifertility agent α-chlorohydrin [1]. Its use in animal models allows researchers to achieve antifertility effects while avoiding the bone marrow suppression associated with direct α-chlorohydrin administration [2]. The compound's well-characterized ED99 (7-8 mg/kg/day) and LD50 (500 mg/kg) in rats provide a clear dosing framework for in vivo experiments [3].

Enantioselective Toxicology Studies: Isomer-Specific Toxicity Assessment

The (R)- and (S)-enantiomers of 1-amino-3-chloro-2-propanol exhibit distinct toxicological profiles. The (R)-isomer is linked to inhibition of oxidative metabolism, while the (S)-isomer mediates antifertility effects [1]. This stereospecificity makes the individual enantiomers valuable tools for investigating structure-toxicity relationships and for developing safer chemical entities by selecting the active but less toxic isomer [2].

Asymmetric Synthesis: Chiral Intermediate for Beta-Blockers and Anti-Arrhythmics

1-Amino-3-chloro-2-propanol is a recognized chiral building block in the pharmaceutical industry, particularly for the synthesis of beta-blockers and anti-arrhythmic agents [1]. The availability of both racemic and enantiopure forms, along with scalable synthetic routes as described in patent literature, makes it a practical choice for medicinal chemistry campaigns requiring a chiral amino alcohol scaffold [2].

Neurotoxicology Model Compound: Primate-Specific Neuropathology

In primate models, 1-amino-3-chloro-2-propanol induces specific neuropathological changes, including vacuolar edema and myelin loss in the medulla oblongata, without suppressing bone marrow function [1]. This unique profile makes it a useful tool compound for investigating mechanisms of neurotoxicity and for benchmarking the safety of novel chemical entities in non-rodent species [2].

Application
Selection Property
Validation Focus
Reproductive biology model studies
Prodrug metabolic fate context
Activity-toxicity endpoint separation
Enantiomer-specific toxicology studies
Stereospecific activity and toxicity profile
Isomer-dependent oxidative metabolism endpoints
Pharmaceutical intermediate synthesis
Chiral amino alcohol scaffold availability
Scalable enantiopure synthesis route review
Neurotoxicology model studies
Primate-specific neuropathology profile
Medulla oblongata lesion endpoint monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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